- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716

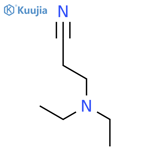

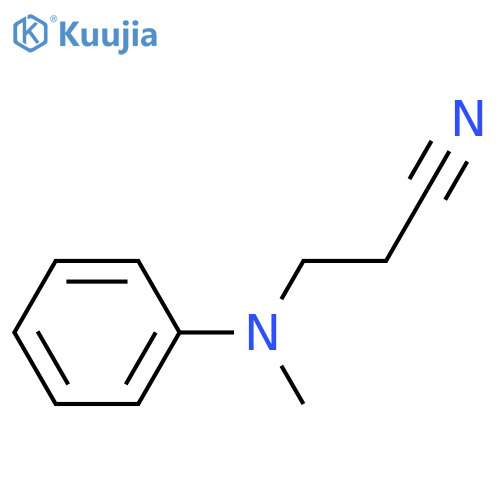

Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

94-34-8 structure

Nom du produit:N-(2-Cyanoethyl)-N-methylaniline

Numéro CAS:94-34-8

Le MF:C10H12N2

Mégawatts:160.215682029724

MDL:MFCD00019856

CID:34744

PubChem ID:87565930

N-(2-Cyanoethyl)-N-methylaniline Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(Methyl(phenyl)amino)propanenitrile

- 3-(N-Methylanilino)propionitrile

- 3-(Methylphenylamino)propionitrile

- N-Cyanoethyl-N-methylaniline

- N-(2-Cyanoethyl)-N-methylaniline

- N-Methyl-N-(2-cyanoethyl)aniline

- 3-(N-Methyl-N-phenylamino)propionitrile

- 3-(N-methylanilino)propiononitrile

- Propanenitrile, 3-(methylphenylamino)-

- 3-[methyl(phenyl)amino]propanenitrile

- IXXLKTZOCSRXEM-UHFFFAOYSA-N

- N-.beta.-Cyanoethyl-N-methylaniline

- Propionitrile, 3-(N-methylanilino)-

- .beta.-(N-Methylanilino)propionitrile

- n-Methyl-n-cyanoethyl aniline

- beta-(

- 3-(Methylphenylamino)propanenitrile (ACI)

- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)

- N-β-Cyanoethyl-N-methylaniline

- NSC 73689

- NSC 91616

- β-(N-Methylanilino)propionitrile

- 3-(Methylanilino)propanenitrile #

- AKOS000194121

- CS-0151255

- NSC-91616

- Beta-(N-methylanilio)propionitrile

- W-100198

- NS00040391

- 94-34-8

- N-cyanoethyl methylaniline

- NCIOpen2_000346

- beta-(N-Methylanilino)propionitrile

- MFCD00019856

- NSC91616

- AI3-28714

- 3-(N-methylanilino)propanenitrile

- SCHEMBL149631

- DS-6285

- n,n-cyanoethyl-methylaniline

- H10690

- EINECS 202-325-5

- DTXSID6059102

- DB-057495

- .beta.-N-Methylanilinopropionitrile

- N-beta-Cyanoethyl-N-methylaniline

- n-methyl-n-cyanoethylaniline

-

- MDL: MFCD00019856

- Piscine à noyau: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

- La clé Inchi: IXXLKTZOCSRXEM-UHFFFAOYSA-N

- Sourire: N#CCCN(C)C1C=CC=CC=1

- BRN: 2803416

Propriétés calculées

- Qualité précise: 160.10000

- Masse isotopique unique: 160.1

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 3

- Complexité: 162

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Le xlogp3: 1.7

- Charge de surface: 0

- Surface topologique des pôles: 27

Propriétés expérimentales

- Couleur / forme: Huile brune

- Dense: 1.035

- Point d'ébullition: 186°C/23mmHg(lit.)

- Point d'éclair: 125-127°C/4mm

- Indice de réfraction: 1.56

- Le PSA: 27.03000

- Le LogP: 2.03648

- Solubilité: Pas encore déterminé

- FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H302+H312+H332-H315-H319

- Déclaration d'avertissement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Wgk Allemagne:3

- Code de catégorie de danger: R20/21/22;R36/37/38

- Instructions de sécurité: S26-S36

-

Identification des marchandises dangereuses:

- Terminologie du risque:R20/21/22; R36/37/38

- Groupe d'emballage:III

- TSCA:Yes

- Catégorie d'emballage:III

N-(2-Cyanoethyl)-N-methylaniline Données douanières

- Code HS:2926909090

- Données douanières:

Code douanier chinois:

2926909090Résumé:

2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

N-(2-Cyanoethyl)-N-methylaniline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB140381-500 g |

N-(2-Cyanoethyl)-N-methylaniline, 97%; . |

94-34-8 | 97% | 500g |

€102.70 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 100g |

¥60.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 1kg |

¥376.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 100g |

¥54.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 97% | 5g |

50CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 2.5kg |

¥720.90 | 2023-09-01 | |

| Aaron | AR003SY8-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 100g |

$8.00 | 2024-07-18 | |

| Aaron | AR003SY8-500g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 500g |

$27.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-5g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 97% | 5g |

$4.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-25g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 98%(GC) | 25g |

$17.00 | 2024-04-19 |

N-(2-Cyanoethyl)-N-methylaniline Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

Référence

- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C

Référence

- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Yttrium nitrate ; 24 h, rt

Référence

- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

Référence

- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux

Référence

- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt

Référence

- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C

Référence

- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt

Référence

- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C

Référence

- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729

Synthetic Routes 13

Conditions de réaction

Référence

- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C

Référence

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt

Référence

- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936

Synthetic Routes 17

Conditions de réaction

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

Référence

- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Synthetic Routes 18

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

Référence

- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Synthetic Routes 20

Conditions de réaction

1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt

1.2 24 h, rt

1.2 24 h, rt

Référence

- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Littérature connexe

-

Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260

-

R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388

-

Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947

-

Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308

-

Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765

94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Produits connexes

- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)

- 148-87-8(3-(Ethylphenylamino)propanenitrile)

- 1075-76-9(3-Anilinopropionitrile)

- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)

- 2248339-73-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate)

- 2090528-77-9(2-Furanacetic acid, 4-(1,1-dimethylethyl)tetrahydro-)

- 886950-42-1(methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 1784195-79-4(2,2-difluoro-2-(1H-pyrrol-3-yl)acetic acid)

- 6859-28-5(6,6'-Di-t-butyl-2,2'-bipyridyl)

- 2228392-60-5(1-(2-chloropyridin-3-yl)methylcyclopropane-1-carboxylic acid)

Fournisseurs recommandés

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot